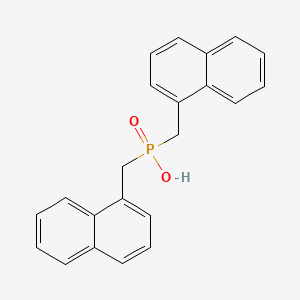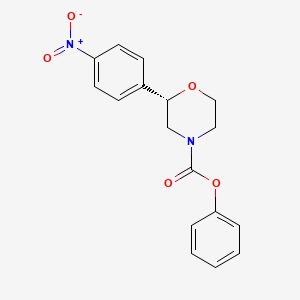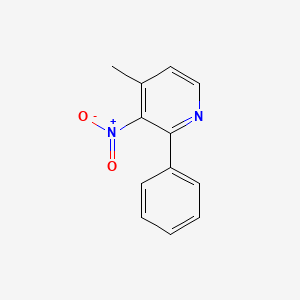
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- is an organophosphorus compound characterized by the presence of two 1-naphthalenylmethyl groups attached to the phosphorus atom. This compound is part of the broader class of phosphinic acids, which are known for their versatile chemical properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, P,P-bis(1-naphthalenylmethyl)- typically involves the reaction of 1-naphthalenylmethyl chloride with a suitable phosphorus source under controlled conditions. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphinic acid derivative . The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of phosphinic acid, P,P-bis(1-naphthalenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: The naphthalenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of phosphinic acid, P,P-bis(1-naphthalenylmethyl)- involves its ability to interact with various molecular targets and pathways. The compound can form complexes with metal ions, which can influence catalytic processes and biochemical reactions. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid: Contains three ionizable hydrogen atoms and is widely used in various applications.
Phosphonic acid: Contains two ionizable hydrogen atoms and is known for its use in agriculture and industry.
Phosphinic acid: Contains one ionizable hydrogen atom and is similar in structure to phosphinic acid, P,P-bis(1-naphthalenylmethyl)-.
Uniqueness
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- is unique due to the presence of two 1-naphthalenylmethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other phosphinic acids may not be as effective .
Propriétés
Numéro CAS |
918545-43-4 |
|---|---|
Formule moléculaire |
C22H19O2P |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
bis(naphthalen-1-ylmethyl)phosphinic acid |
InChI |
InChI=1S/C22H19O2P/c23-25(24,15-19-11-5-9-17-7-1-3-13-21(17)19)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2,(H,23,24) |
Clé InChI |
GQSNJGCXMVHVIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CP(=O)(CC3=CC=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B12621378.png)
![4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12621388.png)

![Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-](/img/structure/B12621404.png)
diphenyl-lambda~5~-phosphane](/img/structure/B12621413.png)


![N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B12621422.png)
![N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12621431.png)


![N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide](/img/structure/B12621443.png)
![[1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12621448.png)
![1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12621451.png)
